N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry for designing anticancer agents. This compound, synthesized through a “cost-effective” approach, combines a non-condensed pyrazoline scaffold with 1,3,4-thiadiazole and dichloroacetic acid moieties . Key points include:
- Synthesis : The compound is obtained by stepwise alkylation of the sulfur atom and acylation of the nitrogen atom from 5-amino-1,3,4-thiadiazole-2-thiol .
- Structure Confirmation : The structure of the synthesized compound is confirmed by 1H, 13C, 2D NMR, and LC-MS spectra .
- Anticancer Activity : In vitro screening (NCI DTP protocol) reveals its anticancer potential .
Chalcone Analogue
Docking studies show that the title compound interacts similarly to 4-hydroxytamoxifen (4-OHT). It exhibits more negative binding free energy than the chalcone analogue and tamoxifen .
Retro-Michael Reaction
This compound is unique due to its potential bioactivity. It is prepared through a retro-Michael reaction, yielding moderate results .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many bioactive aromatic compounds interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation . The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Pharmacokinetics
Similar compounds have been found to undergo rapid but incomplete absorption, with an oral bioavailability in the range of 4-23%
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular level
properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-16-9-7-13(8-10-16)18-12-17(19-21(18)28(3,24)25)14-5-4-6-15(11-14)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOBAJYMPZZARO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.